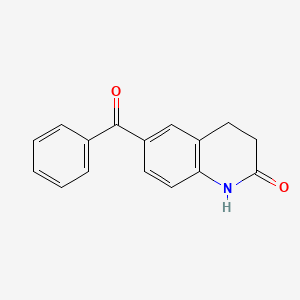

6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one involves a two-step reaction between enaminones and acylating agents, followed by electrophilic cyclization . This method eliminates the need to isolate intermediates, making it efficient and straightforward.

Industrial Production Methods

Industrial production methods for this compound typically involve bulk custom synthesis and procurement . Companies like ChemScene provide in-stock or backordered impurities and bulk manufacturing services for this compound .

Analyse Chemischer Reaktionen

Types of Reactions

6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinolinone derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include different quinolinone and tetrahydroquinoline derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of 6-benzoyl-1,2,3,4-tetrahydroquinolin-2-one exhibit significant antimicrobial properties. Studies show that these compounds can inhibit the growth of various pathogens, making them candidates for developing new antibiotics .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving enzyme inhibition and modulation of signaling pathways .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. It has been shown to protect neuronal cells from oxidative stress and may play a role in treating neurodegenerative diseases such as Alzheimer's .

Pharmaceutical Applications

The compound serves as a lead structure in drug development due to its diverse biological activities:

- Drug Design : Its structural features make it a valuable scaffold for designing new drugs targeting various diseases.

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in disease progression, particularly in cancer and neurodegenerative disorders .

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in industrial chemistry:

- Material Science : It is used as a precursor for synthesizing advanced materials with specific properties.

- Catalysis : The compound has been incorporated into catalytic processes for organic transformations due to its ability to stabilize reactive intermediates .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of several tetrahydroquinoline derivatives. The results demonstrated that compounds similar to this compound exhibited potent activity against Gram-positive bacteria.

Case Study 2: Neuroprotective Mechanisms

Research published in Neuroscience Letters explored the neuroprotective effects of the compound on neuronal cultures exposed to oxidative stress. The findings indicated significant reductions in cell death and oxidative damage markers.

Wirkmechanismus

The mechanism of action of 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one include:

- 4-Hydroxy-2-quinolones

- 1,2,3,4-Tetrahydroisoquinolines

- Flindersine

- N-methylflindersine

- Haplamine

- N-methylhaplamine

Uniqueness

This compound is unique due to its specific benzoyl group at the 6-position, which imparts distinct chemical and biological properties compared to other tetrahydroquinolin-2-one derivatives . This uniqueness makes it valuable for various research and industrial applications.

Biologische Aktivität

6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one is an organic compound belonging to the class of tetrahydroquinoline derivatives. Its molecular formula is C₁₆H₁₃N₁O₂, characterized by a bicyclic structure that incorporates a benzoyl group. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Synthesis and Structure

The synthesis of this compound can be achieved through various methodologies involving electrophilic substitution reactions and cyclization processes. Notably, Meldrum's acid has been utilized in multi-step synthesis methods to facilitate its formation from enaminones and acylating agents. The structural features of this compound contribute significantly to its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against various microbial strains with promising results. The mechanism of action may involve the inhibition of critical enzymes or cellular processes necessary for microbial survival.

Anticancer Effects

The compound shows potential as an anticancer agent . Derivatives of tetrahydroquinolines have been reported to inhibit various enzymes associated with cancer progression. For instance, studies suggest that this compound may modulate biological responses by interacting with specific receptors involved in tumor growth .

Table 1: Summary of Biological Activities

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of related compounds, this compound demonstrated significant inhibition against several bacterial and fungal strains. The study highlighted its potential as a lead compound for developing novel antimicrobial agents.

Investigation into Anticancer Mechanisms

A series of experiments were conducted to assess the anticancer properties of tetrahydroquinoline derivatives. In vitro assays revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest at the G2-M phase . These findings suggest that this compound could be further explored for its therapeutic applications in oncology.

Interaction Studies

Recent studies have focused on the binding affinity of this compound with various biological targets. These investigations reveal how the compound interacts at the molecular level with proteins and enzymes critical for cellular functions and disease mechanisms. For instance, it has shown promising results in modulating receptor activity associated with cancer pathways .

Eigenschaften

IUPAC Name |

6-benzoyl-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-15-9-7-12-10-13(6-8-14(12)17-15)16(19)11-4-2-1-3-5-11/h1-6,8,10H,7,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGBOXVSGGCWMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.